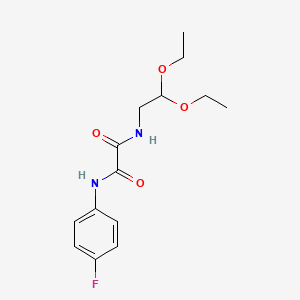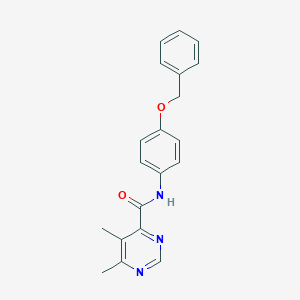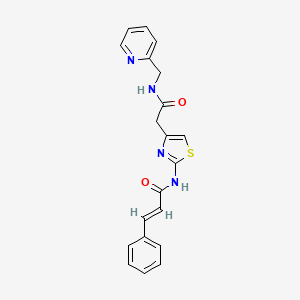
N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical context of similar amides and their derivatives. For instance, the structural investigation of related compounds with fluorophenyl groups and amide linkages offers a basis for comparison .
Synthesis Analysis
The synthesis of related compounds often involves the use of building blocks that can be assembled in various configurations to achieve the desired properties. For example, the use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks leads to the synthesis of fluorescent dyes . Similarly, the continuous flow synthesis of a \u03b4-opioid receptor agonist demonstrates the potential for efficient production of complex amides . These methods could potentially be adapted for the synthesis of "N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide".
Molecular Structure Analysis
The molecular structure of amides and their derivatives is crucial for their chemical behavior and properties. X-ray diffraction techniques, as well as computational methods like DFT calculations, are commonly used to determine the structure and geometry of such compounds . The crystal structure analysis provides detailed information about the arrangement of atoms and the presence of hydrogen bonds, which are significant for the stability and reactivity of the molecule.
Chemical Reactions Analysis
The reactivity of amides and their derivatives can be influenced by various factors, including the presence of substituents like fluorine or methoxy groups. The molecular electrostatic potential (MEP) surface map is a valuable tool for predicting the sites of chemical reactivity . Additionally, the study of vibrational spectroscopy and DFT calculations can reveal how different functional groups affect the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of amides and their derivatives, such as fluorescence, solvatochromism, and antioxidant activity, are determined by their molecular structure. The presence of specific functional groups can lead to unique properties like dual fluorescence or high emission efficiency . The temperature-dependent polymorphism of related compounds also highlights the importance of intermolecular interactions in determining the physical properties of these molecules .
Applications De Recherche Scientifique
1. Intramolecular Hydrogen Bonding
N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide and its derivatives are subject to detailed structural investigations due to their intramolecular hydrogen bonding. This bonding influences the conformation and stability of these compounds. Studies utilizing NMR and X-ray diffraction have revealed significant insights into the structural characteristics and stability imparted by this hydrogen bonding mechanism (Martínez-Martínez et al., 1998).
2. Synthesis and Structural Analysis
Oxamide derivatives, including N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide, have been synthesized and structurally characterized, contributing to a better understanding of their molecular configurations. These studies are crucial in determining the potential applications of these compounds in various fields, including materials science and pharmaceutical research (Martínez-Martínez et al., 1993).
3. DNA-Binding and Anticancer Activities
Research has shown that certain oxamide derivatives exhibit DNA-binding properties and potential anticancer activities. This includes studies on dicopper complexes bridged by asymmetric N,N′-bis(substituted)oxamides, which indicate their active interaction with DNA and tumor cell lines. Such studies expand the potential therapeutic applications of these compounds (Zheng et al., 2015).
Propriétés
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-7-5-10(15)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPXLOOAPIPGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006533.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B3006535.png)
![4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3006536.png)
![(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3006537.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B3006538.png)
![2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3006539.png)


![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3006550.png)

![N-[1-(Oxan-3-yl)propyl]prop-2-enamide](/img/structure/B3006554.png)
